molecular formula C14H12F17NO4S B160551 Glycine, N-ethyl-N-[(heptadecafluorooctyl)sulfonyl]-, ethyl ester CAS No. 1869-77-8

Glycine, N-ethyl-N-[(heptadecafluorooctyl)sulfonyl]-, ethyl ester

Cat. No. B160551
CAS RN: 1869-77-8
M. Wt: 613.29 g/mol
InChI Key: LMUUXHHNCDERBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycine, N-ethyl-N-[(heptadecafluorooctyl)sulfonyl]-, ethyl ester, commonly known as FSO2EtGly-OEt, is a fluorinated amino acid derivative that has gained attention in scientific research due to its unique chemical properties.

Mechanism Of Action

FSO2EtGly-OEt acts as a competitive inhibitor of the glycine transporter GlyT2, which is responsible for the reuptake of glycine into nerve terminals. By inhibiting GlyT2, FSO2EtGly-OEt increases the extracellular concentration of glycine, leading to enhanced NMDA receptor function and increased synaptic transmission.

Biochemical And Physiological Effects

FSO2EtGly-OEt has been shown to have several biochemical and physiological effects. It enhances NMDA receptor function and synaptic transmission, leading to improved cognitive function and memory consolidation. It also increases the release of acetylcholine, dopamine, and serotonin in the brain, which can have positive effects on mood and behavior.

Advantages And Limitations For Lab Experiments

FSO2EtGly-OEt is a useful tool for investigating the transport and metabolism of amino acids in cells, as well as the regulation of protein synthesis. It is a highly specific inhibitor of GlyT2 and has minimal off-target effects. However, FSO2EtGly-OEt is a relatively new compound, and its long-term effects on cells and organisms are still unknown.

Future Directions

There are many potential future directions for research involving FSO2EtGly-OEt. One area of interest is the role of FSO2EtGly-OEt in the regulation of protein synthesis and its potential as a therapeutic target for diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of new derivatives of FSO2EtGly-OEt with improved pharmacokinetic properties and increased specificity for GlyT2. Additionally, FSO2EtGly-OEt could be used as a tool for investigating the role of glycine transporters in various disease states.

Synthesis Methods

FSO2EtGly-OEt is synthesized through a multi-step process that involves the reaction of glycine with heptadecafluorooctanesulfonyl chloride (F17SO2Cl) to form FSO2Gly-OH. This intermediate is then reacted with ethyl alcohol and a catalyst to form FSO2EtGly-OEt. The synthesis method yields a high purity product with a yield of around 50%.

Scientific Research Applications

FSO2EtGly-OEt has been widely used in scientific research due to its unique chemical properties. It is a fluorinated amino acid derivative that can be used as a probe in various biochemical and physiological studies. FSO2EtGly-OEt is a useful tool for investigating the transport and metabolism of amino acids in cells, as well as the regulation of protein synthesis.

properties

IUPAC Name

ethyl 2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F17NO4S/c1-3-32(5-6(33)36-4-2)37(34,35)14(30,31)12(25,26)10(21,22)8(17,18)7(15,16)9(19,20)11(23,24)13(27,28)29/h3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUUXHHNCDERBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)OCC)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F17NO4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3062027
Record name Ethyl N-ethyl-N-((heptadecafluorooctyl)sulfonyl)glycinate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

613.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycine, N-ethyl-N-[(heptadecafluorooctyl)sulfonyl]-, ethyl ester

CAS RN

1869-77-8
Record name N-Ethyl-N-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]glycine ethyl ester
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-ethyl-N-((1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl)-, ethyl ester
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Record name Glycine, N-ethyl-N-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]-, ethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl N-ethyl-N-((heptadecafluorooctyl)sulfonyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3062027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl N-ethyl-N-[(heptadecafluorooctyl)sulphonyl]glycinate
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